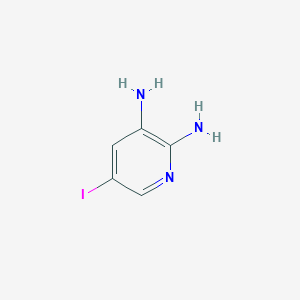

5-Iodopyridine-2,3-diamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodopyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3/c6-3-1-4(7)5(8)9-2-3/h1-2H,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRXFIAZWJFIBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619366 | |

| Record name | 5-Iodopyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426463-01-6 | |

| Record name | 5-Iodopyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis Pathway for 5-Iodopyridine-2,3-diamine: A Technical Guide

This guide provides a comprehensive overview of a plausible synthetic route for 5-Iodopyridine-2,3-diamine, a molecule of interest for researchers and professionals in drug development. The proposed pathway involves a three-step sequence starting from the readily available 2-aminopyridine. The synthesis proceeds through iodination, nitration, and subsequent reduction of the nitro group to yield the target diamine.

Overall Synthesis Scheme:

The synthesis is broken down into three primary stages:

-

Iodination: Introduction of an iodine atom at the 5-position of the 2-aminopyridine ring.

-

Nitration: Introduction of a nitro group at the 3-position of the 2-amino-5-iodopyridine intermediate.

-

Reduction: Conversion of the nitro group to an amino group to form the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-iodopyridine

This procedure follows the direct iodination of 2-aminopyridine in an aqueous medium.[1]

Reaction: 2-aminopyridine → 2-amino-5-iodopyridine

Reagents and Solvents:

-

2-aminopyridine

-

Iodine

-

Hydrogen peroxide

-

Water

Procedure: [2]

-

In a suitable reaction vessel, dissolve 2-aminopyridine in water.

-

While stirring, add iodine to the solution in 3-5 portions.

-

After the addition of iodine is complete, maintain the temperature and continue stirring for 1-3 hours.

-

Following the incubation period, add hydrogen peroxide dropwise to the reaction mixture.

-

Continue to maintain the temperature and stir for an additional 1-4 hours.

-

Once the reaction is complete, heat the mixture to reflux for 20-30 minutes.

-

Cool the mixture and collect the precipitate by filtration.

-

Wash the filter cake with ice water and dry to obtain 2-amino-5-iodopyridine.

Step 2: Synthesis of 2-Amino-5-iodo-3-nitropyridine (Proposed)

A direct experimental protocol for the nitration of 2-amino-5-iodopyridine was not found in the reviewed literature. The following procedure is adapted from established methods for the nitration of 2-aminopyridine and its halogenated derivatives.[3][4][5] The 5-position being blocked by iodine is expected to direct the nitration to the 3-position.

Reaction: 2-amino-5-iodopyridine → 2-amino-5-iodo-3-nitropyridine

Reagents and Solvents:

-

2-amino-5-iodopyridine

-

Concentrated sulfuric acid

-

Concentrated nitric acid

Procedure:

-

In a reaction flask, carefully add 2-amino-5-iodopyridine in portions to concentrated sulfuric acid, maintaining the temperature between 10-20°C.

-

After complete dissolution, add concentrated nitric acid dropwise to the mixture, ensuring the temperature is maintained.

-

Once the addition is complete, allow the reaction mixture to stir at a controlled temperature of 40-50°C.

-

Upon completion of the reaction, carefully pour the reaction mixture into ice water to quench the reaction and precipitate the product.

-

Neutralize the solution with a suitable base (e.g., ammonia water) to a neutral pH.

-

Collect the precipitated solid by filtration, wash with water, and dry to yield 2-amino-5-iodo-3-nitropyridine.

Step 3: Synthesis of this compound

This final step involves the reduction of the nitro group of 2-amino-5-iodo-3-nitropyridine. The protocol is based on the reduction of the analogous 2-amino-5-bromo-3-nitropyridine.

Reaction: 2-amino-5-iodo-3-nitropyridine → this compound

Reagents and Solvents:

-

2-amino-5-iodo-3-nitropyridine

-

Reduced iron powder

-

Ethanol

-

Water

-

Concentrated hydrochloric acid

Procedure:

-

In a flask equipped with a reflux condenser, charge 2-amino-5-iodo-3-nitropyridine, reduced iron powder, 95% ethanol, and water.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the mixture on a steam bath and maintain at reflux for approximately 1 hour.

-

After the reaction is complete, filter the hot mixture to remove the iron, and wash the filter cake with hot 95% ethanol.

-

Combine the filtrate and washings and evaporate to dryness.

-

Recrystallize the crude residue from water to obtain the final product, this compound.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis pathway. Note that the yield for the proposed nitration step is an estimate based on similar reactions.

| Step | Starting Material | Product | Reagents | Solvent | Yield (%) |

| 1 | 2-aminopyridine | 2-amino-5-iodopyridine | I₂, H₂O₂ | Water | ~83[2] |

| 2 | 2-amino-5-iodopyridine | 2-amino-5-iodo-3-nitropyridine | HNO₃, H₂SO₄ | - | Estimated |

| 3 | 2-amino-5-iodo-3-nitropyridine | This compound | Fe, HCl | Ethanol/Water | - |

Visualized Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis pathway for this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 3. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 4. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]

Starting materials for synthesizing 5-iodopyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-iodopyridine-2,3-diamine, a crucial building block in pharmaceutical research and development. The following sections provide a comprehensive overview of the most plausible synthetic pathways, starting materials, and detailed experimental protocols. Quantitative data is summarized for clarity, and key workflows are visualized to facilitate understanding.

Introduction

This compound is a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. Its structure, featuring vicinal diamines and an iodine atom, allows for diverse chemical modifications, making it a valuable scaffold in drug discovery. This guide outlines a common and effective multi-step synthesis beginning from the readily available starting material, 2-aminopyridine.

Overall Synthetic Pathway

The synthesis of this compound can be strategically approached through a three-step process starting from 2-aminopyridine. This pathway involves:

-

Iodination: Introduction of an iodine atom at the 5-position of the pyridine ring.

-

Nitration: Subsequent introduction of a nitro group at the 3-position.

-

Reduction: Conversion of the nitro group to an amino group to yield the final product.

This approach is advantageous as it utilizes common laboratory reagents and well-established chemical transformations.

Data Summary of Synthetic Steps

The following table summarizes the key quantitative data for each step of the synthesis, providing a clear comparison of starting materials, reagents, and expected yields.

| Step | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) |

| 1. Iodination | 2-Aminopyridine | Iodine, Hydrogen Peroxide | 2-Amino-5-iodopyridine | ~83% | - |

| 2. Nitration | 2-Amino-5-iodopyridine | Nitric Acid, Sulfuric Acid | 2-Amino-5-iodo-3-nitropyridine | 62-67% (analogous brominated compound) | - |

| 3. Reduction | 2-Amino-5-iodo-3-nitropyridine | Reduced Iron, Hydrochloric Acid | This compound | 69-76% (analogous brominated compound) | - |

Note: Yields for nitration and reduction steps are based on the synthesis of the analogous 5-bromo-2,3-diaminopyridine from 2-amino-5-bromopyridine, as detailed in the provided literature. These values serve as a reliable estimate for the iodo-substituted pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Synthesis of 2-Amino-5-iodopyridine

This procedure details the direct iodination of 2-aminopyridine using iodine and hydrogen peroxide in an aqueous medium.

Materials:

-

2-Aminopyridine

-

Iodine

-

30% Hydrogen Peroxide

-

Water

-

Ice

Procedure:

-

Dissolve 2-aminopyridine in water.

-

Raise the temperature to 70°C and add iodine in 3 portions.

-

After the addition of iodine is complete, maintain the temperature at 80-90°C for 2 hours.

-

Following the 2-hour incubation, slowly add 30% hydrogen peroxide dropwise.

-

Continue to maintain the temperature at 80-90°C for an additional 2-3 hours to ensure the reaction goes to completion.

-

After the reaction is complete, heat the mixture to reflux for 20-30 minutes.

-

Cool the reaction mixture and filter the precipitate.

-

Wash the filter cake with ice water and dry to obtain 2-amino-5-iodopyridine.[1]

Step 2: Synthesis of 2-Amino-5-iodo-3-nitropyridine

This protocol describes the nitration of a halogenated 2-aminopyridine derivative. The procedure is adapted from the nitration of 2-amino-5-bromopyridine.

Materials:

-

2-Amino-5-iodopyridine

-

Sulfuric acid (sp. gr. 1.84)

-

95% Nitric acid

-

Ice

-

40% Sodium hydroxide solution

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, immerse the flask in an ice bath and add 500 ml of sulfuric acid.

-

Slowly add 0.5 mole of 2-amino-5-iodopyridine, ensuring the temperature does not exceed 5°C.

-

Add 0.57 mole of 95% nitric acid dropwise with stirring at 0°C.

-

Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50–60° for 1 hour.

-

Cool the reaction mixture and pour it onto 5 liters of ice.

-

Neutralize the solution with 1350 ml of 40% sodium hydroxide solution. The product, 2-amino-5-iodo-3-nitropyridine, will precipitate and can be collected by filtration.[2]

Step 3: Synthesis of this compound

This final step involves the reduction of the nitro group to an amine. The protocol is based on the reduction of the analogous bromo-substituted compound.

Materials:

-

2-Amino-5-iodo-3-nitropyridine

-

Reduced iron powder

-

95% Ethanol

-

Water

-

Concentrated hydrochloric acid

Procedure:

-

In a 100-ml flask fitted with a reflux condenser, add 0.05 mole of 2-amino-5-iodo-3-nitropyridine, 30 g of reduced iron, 40 ml of 95% ethanol, 10 ml of water, and 0.5 ml of concentrated hydrochloric acid.

-

Heat the mixture on a steam bath for 1 hour.

-

After 1 hour, filter the hot mixture to remove the iron powder and wash the iron three times with 10-ml portions of hot 95% ethanol.

-

Combine the filtrate and washings and evaporate to dryness.

-

Recrystallize the dark residue from 50 ml of water to obtain this compound.[2][3]

Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow of the entire process.

Caption: Synthetic pathway for this compound.

Caption: Detailed experimental workflow for the synthesis.

References

CAS number and molecular weight of 5-Iodopyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

A thorough investigation into the chemical compound 5-Iodopyridine-2,3-diamine has yielded fundamental identification data. However, a critical piece of information, the Chemical Abstracts Service (CAS) number, remains elusive despite extensive searches. This guide presents the confirmed molecular details and outlines the challenges in sourcing more in-depth technical information.

Summary of Molecular Data

| Property | Value | Source |

| Molecular Formula | C₅H₆IN₃ | Novasyn Organics |

| Molecular Weight | 235 g/mol | Novasyn Organics |

| CAS Number | Not Found | - |

The molecular formula and weight are crucial for basic characterization and stoichiometric calculations in experimental settings. The absence of a CAS number, a unique numerical identifier assigned to every chemical substance, presents a significant hurdle in retrieving detailed technical specifications, established experimental protocols, and associated biological pathway information from scientific databases and literature.

Challenges in Data Retrieval

The inability to locate a specific CAS number for this compound suggests several possibilities:

-

Novelty or Rarity: The compound may be novel or not widely synthesized, hence not yet registered with the Chemical Abstracts Service.

-

Alternative Nomenclature: It might be more commonly known under a different systematic or trivial name that has not been captured in the conducted searches.

-

Limited Commercial Availability: A lack of suppliers or manufacturers often correlates with a lack of extensive documentation.

Without a CAS number, any search for experimental protocols or signaling pathways becomes unreliable, with a high risk of retrieving data for structurally similar but functionally distinct molecules. For instance, searches frequently yield results for related compounds such as 2,3-Diamino-5-bromopyridine (CAS: 38875-53-5) and 2-Amino-5-iodopyridine (CAS: 20511-12-0). Using data from these analogues would be scientifically unsound.

Logical Workflow for Compound Information Retrieval

The standard workflow for gathering comprehensive data on a chemical compound is illustrated below. The process halts at a critical juncture due to the missing CAS number.

Caption: Workflow for Chemical Data Retrieval.

Conclusion and Recommendations

At present, a comprehensive technical guide on this compound, including detailed experimental protocols and signaling pathways, cannot be responsibly compiled due to the absence of a confirmed CAS number. To proceed, the following steps are recommended for any researcher or organization interested in this compound:

-

In-house Synthesis and Characterization: If the compound is central to a research project, in-house synthesis followed by analytical characterization (e.g., NMR, Mass Spectrometry, Elemental Analysis) would be necessary to confirm its structure.

-

CAS Registration: Following synthesis and characterization, the compound can be registered with the Chemical Abstracts Service to obtain a unique CAS number.

-

Experimental Investigation: With a confirmed structure and a registered CAS number, targeted experimental studies can be designed to elucidate its physicochemical properties, biological activity, and potential signaling pathways.

This document serves to transparently communicate the current limitations in available information for this compound and to provide a scientifically sound path forward.

An In-depth Technical Guide on the Spectroscopic Data of 5-Iodopyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive theoretical guide to the spectroscopic characteristics of 5-Iodopyridine-2,3-diamine. Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted spectroscopic data based on the analysis of structurally related molecules. It includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the synthesis and characterization of this and similar compounds. A proposed synthetic pathway for this compound is also outlined and visualized.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, including various halogenated and aminated pyridines.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 | Doublet | 1H | H-4 |

| ~ 6.8 | Doublet | 1H | H-6 |

| ~ 5.0 - 6.0 (broad) | Singlet | 2H | NH₂ (at C-2) |

| ~ 4.0 - 5.0 (broad) | Singlet | 2H | NH₂ (at C-3) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 150 | C-2 |

| ~ 135 | C-3 |

| ~ 145 | C-4 |

| ~ 85 | C-5 |

| ~ 125 | C-6 |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H Stretch (asymmetric and symmetric) |

| 1620 - 1580 | Medium | C=C and C=N Stretch (aromatic ring) |

| 1500 - 1400 | Medium | N-H Bend |

| 850 - 750 | Strong | C-H Bend (out-of-plane) |

| ~ 500 | Medium | C-I Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~ 235 | [M]⁺ (Molecular Ion) |

| ~ 108 | [M - I]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the synthesized this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters:

-

Spectral width: 16 ppm

-

Number of scans: 16-64

-

Relaxation delay: 1-2 s

-

Pulse angle: 30-45°

-

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters:

-

Spectral width: 220 ppm

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 s

-

-

Process the spectrum similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typical parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

-

A mass spectrometer, for example, an Electrospray Ionization Time-of-Flight (ESI-TOF) or a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Sample Preparation (for ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the ESI source via direct infusion or through a liquid chromatography system.

Data Acquisition (ESI-TOF):

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate and temperature).

-

Acquire the mass spectrum in positive ion mode.

-

Mass range: m/z 50-500.

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic workflow for this compound.

Caption: A diagram illustrating the proposed synthetic pathway for this compound.

Caption: A workflow diagram for the spectroscopic analysis of this compound.

The Rising Potential of Iodinated Diaminopyridines: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The diaminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs. The introduction of iodine into this privileged structure offers a unique avenue for modulating physiochemical properties and enhancing biological activity. This technical guide provides an in-depth exploration of the potential biological activities of iodinated diaminopyridines, with a focus on their anticancer, kinase inhibitory, and anti-tubercular properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows to serve as a comprehensive resource for researchers in the field.

Quantitative Assessment of Biological Activity

The biological efficacy of iodinated diaminopyridines and their derivatives has been quantified across various studies. The following tables summarize the inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) against different cell lines and pathogens.

Table 1: Anticancer Activity of Diaminopyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 9k | A549 (Lung Carcinoma) | 2.14 | |

| HCT-116 (Colon Carcinoma) | 3.59 | ||

| PC-3 (Prostate Carcinoma) | 5.52 | ||

| MCF-7 (Breast Carcinoma) | 3.69 | ||

| Compound 13f | A549 (Lung Carcinoma) | 1.98 | |

| HCT-116 (Colon Carcinoma) | 2.78 | ||

| PC-3 (Prostate Carcinoma) | 4.27 | ||

| MCF-7 (Breast Carcinoma) | 4.01 | ||

| Compound A12 | A549 (Lung Carcinoma) | 0.13 | [1] |

| MDA-MB-231 (Breast Carcinoma) | 0.094 | [1] |

Table 2: Anti-Tubercular Activity of Diaminopyrimidine Derivatives

| Compound | Strain | MIC (µg/mL) | Reference |

| Isoniazid (Low-level resistance) | M. tuberculosis | >1.0 - 8.0 | [2] |

| Isoniazid (High-level resistance) | M. tuberculosis | >8.0 | [2] |

| Ethambutol (Low-level resistance) | M. tuberculosis | ≤10.0 | [2] |

Note: The data in Table 2 pertains to non-iodinated diaminopyrimidine derivatives and is provided for comparative purposes due to the limited availability of specific MIC values for iodinated analogs in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols for the synthesis and biological evaluation of iodinated diaminopyridines.

Synthesis of 2,4-Diamino-5-iodo-6-substituted Pyrimidines

A robust five-step synthesis for 2,4-diamino-5-iodo-6-substituted pyrimidines has been established, providing a versatile platform for generating a library of derivatives.[3]

Step 1: Chlorination

-

2,4-diamino-6-hydroxypyrimidine is treated with phosphorus oxychloride to yield 2,4-diamino-6-chloropyrimidine.

Step 2: Nucleophilic Substitution

-

The resulting 2,4-diamino-6-chloropyrimidine is reacted with a suitable nucleophile, such as (S)-2,3-isopropylidene glycerol or (R)-2,3-isopropylidene glycerol, in the presence of a base like sodium hydride in a solvent such as dry DMSO. This step introduces a substituent at the 6-position.

Step 3: Iodination

-

The 5-position of the diaminopyrimidine ring is iodinated using N-iodosuccinimide in a solvent like dry acetonitrile to produce the 2,4-diamino-5-iodo-6-substituted pyrimidine derivative.[3]

Step 4: Suzuki Reaction

-

The iodinated derivative undergoes a Suzuki coupling reaction with a boronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3) in a suitable solvent system (e.g., EtOH/toluene/H2O or THF/H2O) to introduce an aryl group at the 5-position.[3]

Step 5: Deprotection

-

Finally, any protecting groups, such as the isopropylidene group, are removed using an acidic solution (e.g., 0.25 M H2SO4) to yield the final target compound.[3]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[4][5]

-

Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the iodinated diaminopyrimidine compounds. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition Assay

The inhibitory potential of iodinated diaminopyrimidines against specific kinases can be evaluated using various assay formats, such as luminescence-based assays that measure ATP consumption.

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Plate Preparation: Add the diluted compounds to a 384-well plate. Include a vehicle control and a known kinase inhibitor as a positive control.

-

Kinase Reaction: Prepare a reaction mixture containing the target kinase, a suitable substrate, and ATP in an appropriate assay buffer. Add this mixture to the wells to initiate the reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to allow the kinase reaction to proceed.

-

ATP Detection: Add an ATP detection reagent (e.g., a luciferase/luciferin-based system) to stop the kinase reaction and generate a luminescent signal that is inversely proportional to the amount of ATP consumed.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 or Ki value.

Potential Signaling Pathways

While the specific signaling pathways modulated by iodinated diaminopyridines are still under active investigation, the broader class of diaminopyrimidines is known to interact with several key cellular signaling cascades. It is hypothesized that iodinated derivatives may exhibit similar or enhanced activities through these pathways.

Focal Adhesion Kinase (FAK) Signaling

Several diaminopyrimidine derivatives have been identified as potent inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and survival.[1] Inhibition of FAK can disrupt downstream signaling through pathways such as PI3K/AKT and MAPK/ERK, ultimately leading to reduced cancer cell proliferation and induction of apoptosis.[1]

Dihydrofolate Reductase (DHFR) Inhibition

The 2,4-diaminopyrimidine core is a classic scaffold for inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway required for the synthesis of nucleic acids and amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This mechanism is the basis for the antimicrobial and anticancer activity of drugs like trimethoprim and methotrexate. It is plausible that iodinated diaminopyrimidines could also act as DHFR inhibitors, with the iodine atom potentially influencing binding affinity and selectivity.

Neurological Activity

Certain non-iodinated aminopyridines, such as 3,4-diaminopyridine, are known to act as potassium channel blockers and are used in the treatment of neurological disorders like Lambert-Eaton myasthenic syndrome and multiple sclerosis.[6][7][8][9] These compounds enhance the release of acetylcholine at the neuromuscular junction by prolonging the action potential. While the neurological effects of iodinated diaminopyridines have not been extensively studied, the potential for these compounds to modulate ion channel activity warrants further investigation.

Conclusion

Iodinated diaminopyrimidines represent a promising class of compounds with diverse potential biological activities. Their synthesis is achievable through established chemical routes, and their efficacy can be evaluated using standard in vitro assays. While current research has highlighted their potential as anticancer and anti-tubercular agents, further exploration into their effects on kinase signaling and neurological targets is warranted. The information presented in this guide serves as a foundational resource to stimulate and support further research and development in this exciting area of medicinal chemistry.

References

- 1. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. atcc.org [atcc.org]

- 6. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aminopyridines for the treatment of neurologic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aminopyridines for the treatment of neurologic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

Retrosynthetic Analysis and Synthetic Strategy for 5-Iodopyridine-2,3-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth retrosynthetic analysis of 5-iodopyridine-2,3-diamine, a crucial building block in pharmaceutical and materials science. The document outlines a plausible synthetic pathway, presents detailed experimental protocols for key transformations, and summarizes quantitative data to facilitate laboratory synthesis.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound (1), suggests a synthetic route commencing from the readily available starting material, 2-aminopyridine (4). The primary disconnections involve the two amino groups and the iodo substituent.

The retrosynthesis begins with the disconnection of the C-N bonds of the diamine functionality. The 3-amino group can be traced back to a nitro group, a common precursor, leading to intermediate 2-amino-5-iodo-3-nitropyridine (2). This transformation is a standard reduction of a nitro aromatic compound.

Further disconnection of the nitro and iodo groups from the pyridine ring leads to 2-amino-5-iodopyridine (3) and subsequently to the parent 2-aminopyridine (4). The introduction of the iodo group at the 5-position can be achieved through electrophilic iodination, and the subsequent nitration at the 3-position is directed by the activating amino group.

Synthetic Pathway and Experimental Protocols

The forward synthesis translates the retrosynthetic analysis into a practical laboratory workflow. The proposed pathway involves three key steps starting from 2-aminopyridine.

2.1. Step 1: Synthesis of 2-Amino-5-iodopyridine

This procedure follows the direct iodination of 2-aminopyridine in an aqueous medium, which is an environmentally benign approach.[1][2]

-

Protocol:

-

Dissolve 2-aminopyridine in water.

-

With stirring, add iodine in portions while maintaining the temperature below 80°C.

-

After the addition of iodine is complete, maintain the temperature at 80-90°C for 1-3 hours.

-

Carefully add hydrogen peroxide dropwise, and continue to maintain the temperature at 80-90°C for an additional 1-4 hours.

-

Upon completion of the reaction, heat the mixture to reflux for 20-30 minutes.

-

Cool the reaction mixture and filter the resulting precipitate.

-

Wash the filter cake with ice water and dry to obtain 2-amino-5-iodopyridine.

-

2.2. Step 2: Synthesis of 2-Amino-5-iodo-3-nitropyridine

The nitration of the halogenated aminopyridine is a critical step. The following protocol is adapted from the nitration of 2-amino-5-bromopyridine.[3]

-

Protocol:

-

In a flask equipped with a stirrer and thermometer and immersed in an ice bath, add concentrated sulfuric acid.

-

Add 2-amino-5-iodopyridine portion-wise, ensuring the temperature does not exceed 5°C.

-

Add 95% nitric acid dropwise with vigorous stirring at 0°C.

-

After the addition, stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C for 1 hour.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., ammonium hydroxide) to precipitate the product.

-

Filter the precipitate, wash with water, and dry to yield 2-amino-5-iodo-3-nitropyridine.

-

2.3. Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. A common and effective method is the use of iron in an acidic medium.[3]

-

Protocol:

-

To a flask fitted with a reflux condenser, add 2-amino-5-iodo-3-nitropyridine, reduced iron powder, 95% ethanol, and water.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture on a steam bath for 1 hour.

-

After the reaction is complete, filter the hot mixture to remove the iron, and wash the iron residue with hot 95% ethanol.

-

Combine the filtrate and washings and evaporate to dryness.

-

Recrystallize the residue from water to obtain pure this compound.

-

Quantitative Data Summary

The following table summarizes the reported yields and reaction conditions for analogous transformations found in the literature. These values can serve as a benchmark for the synthesis of this compound.

| Step | Reaction | Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Iodination | 2-Aminopyridine | 2-Amino-5-iodopyridine | I₂, H₂O₂, H₂O | 80-90 | 2-7 | ~83 | [1] |

| 2 | Nitration | 2-Amino-5-bromopyridine | 2-Amino-5-bromo-3-nitropyridine | H₂SO₄, HNO₃ | 0-60 | 3 | High | [3] |

| 3 | Reduction | 2-Amino-5-bromo-3-nitropyridine | 2,3-Diamino-5-bromopyridine | Fe, HCl, EtOH/H₂O | Reflux | 1 | 69-76 | [3] |

Disclaimer: The provided experimental protocols are based on literature procedures for similar compounds and may require optimization for the specific synthesis of this compound. All laboratory work should be conducted with appropriate safety precautions.

References

Navigating the Synthesis and Procurement of 5-Iodopyridine-2,3-diamine: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the commercial availability and provides a comprehensive overview for the procurement and utilization of 5-Iodopyridine-2,3-diamine, a novel pyridine derivative of interest to researchers in drug development and organic synthesis. Due to its limited commercial availability, this guide focuses on a proposed synthetic route, starting materials, and the applications of structurally similar compounds to provide a foundational understanding for its potential use.

Commercial Availability and Supplier Landscape

Direct commercial suppliers for this compound are not readily identifiable, suggesting its status as a rare or novel chemical compound. Researchers will likely need to undertake a custom synthesis or engage with a contract research organization (CRO) for its preparation. However, a variety of structurally related compounds and potential starting materials are commercially available from numerous suppliers.

Table 1: Commercial Availability of Key Starting Materials and Analogs

| Compound Name | CAS Number | Representative Suppliers | Purity | Notes |

| 2-Amino-3-nitropyridine | 4214-75-9 | Santa Cruz Biotechnology, Tokyo Chemical Industry, Henan Fengda Chemical Co., Ltd | >98% | A potential precursor for introducing the 2-amino and 3-nitro groups.[1][2][3][4] |

| 2-Chloro-3-nitropyridine | 5470-18-8 | Thermo Scientific Chemicals, Santa Cruz Biotechnology, Chem-Impex, Amerigo Scientific | >99% | An alternative starting material for the synthesis.[5][6][7][8] |

| 2,3-Dichloropyridine | 2402-77-9 | ChemicalBook, Nordmann, Otto Chemie Pvt. Ltd. | >99% | Could be a substrate for amination reactions.[9][10][11][12] |

| 2-Amino-5-iodopyridine | 20511-12-0 | Thermo Scientific Chemicals, Chem-Impex, Sihauli Chemicals Private Limited | >97% | Contains the desired iodo-substituent at the 5-position.[13][14][15][16] |

| 2-Chloro-5-iodopyridine | 69045-79-0 | Sigma-Aldrich, Santa Cruz Biotechnology, Xinchem | >97% | An iodo-substituted precursor that could undergo amination.[17][18][19][20] |

| 2,3-Diamino-5-bromopyridine | 38875-53-5 | Not explicitly searched, but literature suggests it is a known compound. | N/A | A commercially available, closely related structural analog. |

Proposed Synthetic Pathway for this compound

Given the absence of a direct synthetic protocol, a plausible multi-step synthesis is proposed based on established pyridine chemistry. The following workflow outlines a potential route starting from the commercially available 2-amino-3-nitropyridine.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols (Proposed)

Step 1: Iodination of 2-Amino-3-nitropyridine

This step aims to introduce an iodine atom at the 5-position of the pyridine ring.

-

Methodology: To a solution of 2-amino-3-nitropyridine in a suitable solvent (e.g., glacial acetic acid or sulfuric acid), an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) would be added portion-wise at a controlled temperature (e.g., 0-25 °C). The reaction mixture would be stirred until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction would be quenched with a reducing agent (e.g., sodium thiosulfate solution) and the product extracted with an organic solvent. Purification would be achieved by column chromatography or recrystallization to yield 2-amino-3-nitro-5-iodopyridine.

Step 2: Reduction of the Nitro Group

This step involves the reduction of the nitro group to an amino group to form the desired diamine.

-

Methodology: The 2-amino-3-nitro-5-iodopyridine intermediate would be dissolved in a solvent such as ethanol, methanol, or ethyl acetate. A reducing agent would then be added. Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, or chemical reduction using reagents like tin(II) chloride (SnCl2) in hydrochloric acid, or iron powder in acetic acid. The reaction progress would be monitored by TLC or LC-MS. After completion, the catalyst (if used) would be filtered off, and the solvent removed under reduced pressure. The crude product would be purified by an appropriate method, such as acid-base extraction or column chromatography, to afford the final product, this compound.

Potential Applications and Research Context

While specific data on this compound is unavailable, the applications of its bromo-analog, 2,3-diamino-5-bromopyridine, can provide valuable insights into its potential utility. Diaminopyridines are important building blocks in medicinal chemistry, often serving as scaffolds for the synthesis of kinase inhibitors, and other biologically active molecules. The presence of a halogen atom provides a handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.

Research Workflow for a Novel Compound

The procurement and utilization of a novel compound like this compound in a research setting would typically follow a structured workflow.

Caption: General workflow for the utilization of a novel synthesized compound.

This guide provides a foundational resource for researchers interested in this compound. By outlining a plausible synthetic route and highlighting the commercial availability of necessary precursors, it aims to facilitate the exploration of this and other novel chemical entities in drug discovery and development.

References

- 1. 2-Amino-3-nitropyridine manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 2-amino-3-nitropyridine, CasNo.4214-75-9 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 4. 2-Amino-3-nitropyridine | CAS 4214-75-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 2-Chloro-3-nitropyridine - Amerigo Scientific [amerigoscientific.com]

- 6. 2-Chloro-3-nitropyridine, 99+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. chemimpex.com [chemimpex.com]

- 8. scbt.com [scbt.com]

- 9. 2,3-Dichloropyridine | 2402-77-9 [chemicalbook.com]

- 10. 2,3-Dichloropyridine (2402-77-9) at Nordmann - nordmann.global [nordmann.global]

- 11. indiamart.com [indiamart.com]

- 12. 2,3-Dichloropyridine, 99% 2402-77-9 manufacturers in India | 2,3-Dichloropyridine, 99% - India with worldwide shipping [ottokemi.com]

- 13. 2-Amino-5-iodopyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. 2-Amino-5-Iodopyridine - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 15. chemimpex.com [chemimpex.com]

- 16. 2-Amino-5-iodopyridine - CAS:20511-12-0 - Shanghai Waytry Tech Co.,Ltd. [waytrypharms.com]

- 17. scbt.com [scbt.com]

- 18. 2-氯-5-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 19. China 2-Chloro-5-iodopyridine Manufacturer and Supplier | Xinchem [xinchem.com]

- 20. Sigma Aldrich 2-Chloro-5-iodopyridine 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

A Technical Guide to the Safe Handling of 5-Iodopyridine-2,3-diamine

This technical guide provides comprehensive safety and handling precautions for 5-Iodopyridine-2,3-diamine, intended for researchers, scientists, and professionals in drug development. The information is synthesized from data on structurally similar compounds to ensure the highest safety standards in the absence of direct data.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be hazardous. The following table summarizes the potential hazards.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | Toxic if swallowed.[1][2] |

| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1][3][4] |

| Serious Eye Damage/Eye Irritation | 2A | Causes serious eye irritation.[3][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation.[3][5] |

GHS Pictograms (Anticipated) :

Handling and Storage

Proper handling and storage are crucial to minimize risk.

| Aspect | Precaution |

| Handling | Use only in a well-ventilated area or under a chemical fume hood.[1] Avoid breathing dust.[6] Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.[4][5] Do not eat, drink, or smoke when using this product.[1][6] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[3][5][7] Store locked up.[1][3] Store away from incompatible materials such as strong oxidizing agents and strong acids.[7] |

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound.

| PPE Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][7] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[5][7] |

| Respiratory Protection | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][7] |

First Aid Measures

In case of exposure, follow these first aid measures immediately.

| Exposure Route | First Aid Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3][5] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4] |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.[1][2] |

Physical and Chemical Properties

The following physical and chemical properties are estimated based on related compounds.

| Property | Value |

| Molecular Formula | C5H6IN3 |

| Molecular Weight | 235.03 g/mol |

| Appearance | Likely a solid (e.g., White to Yellow Solid).[8] |

| Solubility | May exhibit moderate solubility in polar solvents.[8] |

General Experimental Protocol for Safe Handling of Solid Chemicals

This protocol outlines a general procedure for safely handling solid chemical reagents like this compound in a laboratory setting.

-

Preparation:

-

Conduct a pre-work risk assessment, reviewing the Safety Data Sheet (SDS) for the chemical and any reagents to be used.

-

Ensure a chemical fume hood is available and functioning correctly.

-

Gather all necessary PPE, including a lab coat, chemical safety goggles, and appropriate gloves.

-

Prepare the work area by removing unnecessary items and ensuring a spill kit is accessible.

-

-

Weighing and Transfer:

-

Perform all weighing and transfer operations within the chemical fume hood to minimize inhalation exposure.

-

Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

-

If transferring to a reaction vessel, do so carefully to prevent spillage.

-

-

Dissolution:

-

When dissolving the solid, add the solvent slowly to the solid to avoid splashing.

-

If the dissolution process is exothermic, use an ice bath to control the temperature.

-

-

Reaction:

-

Conduct the reaction in a properly set up apparatus within the fume hood.

-

Continuously monitor the reaction for any unexpected changes.

-

-

Work-up and Purification:

-

Handle all subsequent steps, such as extraction, filtration, and chromatography, within the fume hood.

-

Be mindful of the potential for the compound to be present in waste streams.

-

-

Waste Disposal:

-

Dispose of all chemical waste, including contaminated consumables, in appropriately labeled hazardous waste containers.

-

Follow all institutional and local regulations for hazardous waste disposal.

-

-

Decontamination:

-

Thoroughly clean the work area and any equipment used with an appropriate solvent.

-

Wash hands and any exposed skin thoroughly with soap and water after completing the work.

-

Caption: A workflow diagram illustrating the key stages of safe chemical handling in a laboratory setting.

Signaling Pathways and Experimental Workflows

Due to the nature of this guide focusing on safety and handling, diagrams for signaling pathways are not applicable. The provided workflow diagram above illustrates the logical relationship for safe handling.

References

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. CAS 38875-53-5: 2,3-Diamino-5-bromopyridine | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the Synthetic Routes for Iodination of 2,3-Diaminopyridine and its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for the iodination of 2,3-diaminopyridine, a crucial scaffold in medicinal chemistry. This document details various synthetic routes, experimental protocols, and the significant role of iodinated diaminopyridine derivatives as potent kinase inhibitors in oncological drug discovery.

Introduction

2,3-Diaminopyridine and its derivatives are privileged heterocyclic structures in drug development, serving as key intermediates in the synthesis of a wide range of biologically active compounds. The introduction of an iodine atom onto the pyridine ring can significantly modulate the physicochemical and pharmacological properties of these molecules. The iodine moiety can act as a handle for further functionalization via cross-coupling reactions or can enhance binding affinity to biological targets through halogen bonding. This guide explores the synthetic strategies for the regioselective iodination of 2,3-diaminopyridine and discusses the therapeutic potential of the resulting iodo-derivatives, particularly in the context of kinase inhibition and cancer therapy.

Synthetic Routes for the Iodination of 2,3-Diaminopyridine

The direct iodination of 2,3-diaminopyridine presents a challenge due to the high electron density of the pyridine ring, which is activated by two amino groups, potentially leading to multiple iodination products and side reactions. The regioselectivity of the iodination is governed by the directing effects of the amino groups. The -NH2 group is an ortho-, para-director. In 2,3-diaminopyridine, the positions ortho and para to the 2-amino group are 3 and 6, and for the 3-amino group, they are 2, 4, and 6. Therefore, electrophilic substitution is anticipated to be most favorable at the C4, C5, and C6 positions.

Several methods have been developed for the iodination of aminopyridines and other electron-rich aromatic compounds, which can be adapted for 2,3-diaminopyridine.

Method 1: Iodination using Iodine and an Oxidizing Agent

This method involves the in-situ generation of a more electrophilic iodine species (I+) from molecular iodine using an oxidizing agent.

1.1. Iodine and Hydrogen Peroxide: A greener and accessible method for the direct iodination of 2-aminopyridine has been reported using water as the solvent. This approach can be adapted for 2,3-diaminopyridine.

1.2. Iodine with Potassium Iodate/Potassium Iodide in Acidic Medium: This system generates iodine in situ, which then acts as the iodinating agent. This method has been successfully applied to the synthesis of 2-amino-5-bromo-3-iodopyridine.

Method 2: Electrophilic Iodination with N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent for electron-rich aromatic and heteroaromatic compounds. The reaction is often carried out in the presence of an acid catalyst.

Method 3: Iodination via Diazotization-Iodination

This indirect method involves the diazotization of an amino group followed by treatment with an iodide salt. While this is a common method for introducing iodine to an aromatic ring, it would require a pre-functionalized diaminopyridine with an additional amino group at the desired position for iodination, which is a less direct route.

Tabulated Summary of Synthetic Data

| Method | Iodinating Reagent(s) | Substrate | Product | Solvent | Reaction Conditions | Yield (%) | Reference |

| 1.1 | I₂ / H₂O₂ | 2-Aminopyridine | 2-Amino-5-iodopyridine | Water | 80-90°C, 1-3 h | Not specified | [Patent] |

| 1.2 | KIO₃ / KI / H₂SO₄ | 2-Amino-5-bromopyridine | 2-Amino-5-bromo-3-iodopyridine | Water | 100°C, 1.5 h | 73.7 | [1] |

| 2 | N-Iodosuccinimide (NIS) | Electron-rich aromatics | Iodo-aromatics | Acetonitrile / Trifluoroacetic acid | Room temperature, 2-24 h | Varies | [2] |

Detailed Experimental Protocols

Protocol 1.1: Iodination of 2-Aminopyridine using Iodine and Hydrogen Peroxide (Adapted for 2,3-Diaminopyridine)

-

Dissolve 2,3-diaminopyridine (1 equivalent) in water.

-

Heat the solution to 80-90°C with stirring.

-

Add iodine (1-1.2 equivalents) portion-wise to the solution.

-

After the addition of iodine, maintain the temperature for 1-3 hours.

-

Slowly add hydrogen peroxide (0.3-1.2 equivalents) dropwise to the reaction mixture.

-

Continue to stir at 80-90°C for an additional 1-4 hours.

-

After the reaction is complete, heat the mixture to reflux for 20-30 minutes.

-

Cool the reaction mixture and collect the precipitate by filtration.

-

Wash the filter cake with ice-cold water and dry to obtain the iodinated 2,3-diaminopyridine.

Note: The regioselectivity of this reaction on 2,3-diaminopyridine needs to be determined experimentally. A mixture of mono-, di-, and tri-iodinated products may be formed.

Protocol 1.2: Iodination of 2-Amino-5-bromopyridine using Potassium Iodate and Potassium Iodide (Adapted for 2,3-Diaminopyridine)

-

Dissolve 2,3-diaminopyridine (1 equivalent) in 2 M sulfuric acid.

-

Add potassium iodate (0.5 equivalents) portion-wise to the stirred solution.

-

Heat the mixture to 100°C.

-

Add a solution of potassium iodide (0.6 equivalents) in water dropwise over 30 minutes.

-

Continue stirring at 100°C for 1.5 hours.

-

Cool the reaction to room temperature and adjust the pH to 8 with ammonia.

-

Cool the mixture to 10°C for 1 hour and collect the precipitate by filtration.

-

Wash the filter cake with cold water and recrystallize from ethanol to afford the iodinated product.[1]

Note: This method is expected to favor iodination at the position para to one of the amino groups, likely the C5 position.

Protocol 2: Iodination using N-Iodosuccinimide (NIS) (General Procedure)

-

Dissolve 2,3-diaminopyridine (1 equivalent) in a mixture of dichloromethane and acetonitrile.

-

Add trifluoroacetic acid (catalytic amount to 1 equivalent).

-

Add N-iodosuccinimide (1 equivalent for mono-iodination) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualization of Synthetic and Signaling Pathways

Synthetic Workflow

The general workflow for the synthesis and subsequent biological evaluation of iodinated 2,3-diaminopyridine derivatives is depicted below.

Caption: General workflow for the synthesis and biological evaluation of iodinated 2,3-diaminopyridine derivatives.

Potential Signaling Pathway Inhibition

Derivatives of diaminopyrimidines and related fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, have been extensively studied as inhibitors of various protein kinases implicated in cancer.[3][4][5] While specific data for iodinated 2,3-diaminopyridine is emerging, based on the activity of analogous compounds, a likely mechanism of action is the inhibition of kinase-mediated signaling pathways that control cell proliferation, survival, and angiogenesis. One such critical pathway is the Focal Adhesion Kinase (FAK) signaling cascade.

Caption: Potential mechanism of action of an iodo-2,3-diaminopyridine derivative inhibiting the FAK signaling pathway.

Role in Drug Development

Iodinated 2,3-diaminopyridine derivatives are valuable scaffolds in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. The diaminopyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. The introduction of iodine can enhance the inhibitory potency and selectivity of these compounds.

For example, diaminopyrimidine derivatives have been designed as potent inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cancer cell adhesion, proliferation, and migration.[3] Inhibition of FAK signaling can lead to apoptosis in cancer cells. Similarly, pyrido[2,3-d]pyrimidine derivatives, which can be synthesized from 2,3-diaminopyridine, have shown inhibitory activity against other kinases like PIM-1, VEGFR-2, and HER-2, all of which are important targets in oncology.[4][5][6]

The iodinated derivatives of 2,3-diaminopyridine can be further elaborated using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a variety of substituents, allowing for the fine-tuning of their pharmacological properties and the exploration of structure-activity relationships (SAR).

Conclusion

The iodination of 2,3-diaminopyridine provides a versatile platform for the development of novel therapeutic agents. This guide has outlined several synthetic strategies to access these important intermediates. The resulting iodinated compounds hold significant promise, particularly as kinase inhibitors for the treatment of cancer. Further research into the synthesis and biological evaluation of iodo-2,3-diaminopyridine derivatives is warranted to fully explore their therapeutic potential. The detailed experimental protocols and the conceptual framework for their mechanism of action provided herein are intended to facilitate these future drug discovery efforts.

References

- 1. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Discovery and Biological Evaluations of Halogenated 2,4-Diphenyl Indeno[1,2- b]pyridinol Derivatives as Potent Topoisomerase IIα-Targeted Chemotherapeutic Agents for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Structure-activity relationship of dihydropyridines for rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Iodopyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and hetero-biaryl structures prevalent in medicinally important compounds.[1] This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-iodopyridine-2,3-diamine with various arylboronic acids. The presence of two amino groups on the pyridine ring can present challenges, such as potential catalyst inhibition through coordination of the nitrogen lone pairs to the palladium center.[1] However, with the appropriate selection of catalyst, ligand, base, and solvent system, high yields of the desired 5-aryl-pyridine-2,3-diamine products can be achieved without the need for protecting the amine functionalities. The use of an iodo-substituted pyridine is advantageous as the carbon-iodine bond is generally more reactive in the oxidative addition step of the catalytic cycle compared to bromo or chloro substituents.

Reaction Scheme

The general reaction scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below. This reaction typically utilizes a palladium catalyst, a base, and a suitable solvent system to afford the corresponding 5-aryl-pyridine-2,3-diamine.

Caption: General scheme of the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Experimental Protocols

This section details two common protocols for the Suzuki-Miyaura coupling of this compound: a conventional heating method and a microwave-assisted method.

Protocol 1: Conventional Heating

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)

-

Base (e.g., Potassium phosphate [K₃PO₄] or Potassium carbonate [K₂CO₃], 2.0 - 3.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water 4:1, DMF/water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and heating apparatus (e.g., heating mantle, oil bath)

Procedure:

-

To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Add the palladium catalyst (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

-

Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water per 1 mmol of this compound).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Workup:

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).

-

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times, often from hours to minutes.[1]

Materials:

-

This compound

-

Arylboronic acid (1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a suitable ligand)

-

Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃], 2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water 4:1, DMF, or ethanol/water)

-

Microwave vial with a stir bar

-

Microwave reactor

Procedure:

-

In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).

-

Add the palladium catalyst.

-

Add the chosen solvent system to the vial.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and heat to the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 10-30 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Follow the same workup and purification procedures as described in Protocol 1.

Data Presentation

The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. These data are provided as a reference for expected outcomes with this compound, which is anticipated to exhibit similar or higher reactivity due to the iodo leaving group.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 5-Phenyl-pyridine-2,3-diamine (analog) | 75 |

| 2 | 4-Methylphenylboronic acid | 5-(4-Methylphenyl)-pyridine-2,3-diamine (analog) | 82 |

| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-pyridine-2,3-diamine (analog) | 85 |

| 4 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-pyridine-2,3-diamine (analog) | 78 |

| 5 | 3-Fluorophenylboronic acid | 5-(3-Fluorophenyl)-pyridine-2,3-diamine (analog) | 72 |

| 6 | 2-Thienylboronic acid | 5-(Thiophen-2-yl)-pyridine-2,3-diamine (analog) | 68 |

Reaction conditions for the data in this table are based on protocols for structurally similar compounds.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling of this compound.

Caption: Experimental workflow for the Suzuki coupling of this compound.

Troubleshooting and Optimization

-

Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands (e.g., bulky, electron-rich phosphine ligands like XPhos or SPhos), bases, and solvent systems. The presence of the free amino groups can sometimes inhibit the catalyst, and specialized ligands can mitigate this effect.

-

Side Reactions: Common side reactions include homocoupling of the boronic acid and protodeboronation. Ensuring a thoroughly inert atmosphere and using anhydrous solvents can help minimize these side reactions.

-

Purification Challenges: The diamino products can be polar. Cation-exchange chromatography can be an effective method for purifying aminopyridine derivatives.[2] Alternatively, derivatization of the amino groups prior to coupling and subsequent deprotection can be considered, although this adds extra synthetic steps. For the purification of 2,3-diaminopyridine and its derivatives, extraction with solvents like ethyl acetate followed by crystallization can also be effective.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]

The Pivotal Role of 5-Iodopyridine-2,3-diamine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-Iodopyridine-2,3-diamine as a key intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors. The unique structural features of this diamine make it a valuable building block for constructing complex heterocyclic scaffolds, such as those found in targeted cancer therapies.

Introduction

This compound is a substituted diaminopyridine that serves as a critical precursor in the synthesis of various heterocyclic compounds, including imidazopyridines and pyrido[2,3-b]pyrazines. These core structures are prevalent in a class of drugs known as kinase inhibitors, which are designed to block the action of specific protein kinases involved in cell signaling pathways that control cell growth and division. Dysregulation of these pathways is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.

The presence of the iodine atom at the 5-position of the pyridine ring offers a versatile handle for further chemical modifications through various cross-coupling reactions, allowing for the introduction of diverse functional groups to modulate the pharmacological properties of the final drug molecule. The adjacent amino groups provide a reactive site for the facile construction of fused imidazole or pyrazine rings, forming the core scaffold of many kinase inhibitors.

This document outlines the synthesis of this compound and its subsequent application in the preparation of a pyrido[2,3-b]pyrazine derivative, a common core in kinase inhibitors. Furthermore, it details the signaling pathway targeted by prominent kinase inhibitors like vemurafenib and dabrafenib, which are used in the treatment of melanoma with BRAF V600E mutations.[1][2]

Data Presentation

Table 1: Synthesis of 2-Amino-5-iodo-3-nitropyridine

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 2-Amino-3-nitropyridine | N-Iodosuccinimide (NIS) | Acetonitrile | Room Temp. | 12 | 85 | >95 |

Table 2: Reduction of 2-Amino-5-iodo-3-nitropyridine to this compound

| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 2 | 2-Amino-5-iodo-3-nitropyridine | Iron powder, Ammonium chloride | Ethanol/Water | 80 | 3 | 90 | >98 |

Table 3: Synthesis of a Pyrido[2,3-b]pyrazine Derivative

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 3 | This compound, Benzil | Acetic acid | Ethanol | Reflux | 4 | 88 | >97 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 2,3-diamino-5-bromopyridine.[3]

Step 1: Synthesis of 2-Amino-5-iodo-3-nitropyridine

-

Materials:

-

2-Amino-3-nitropyridine (1.39 g, 10 mmol)

-

N-Iodosuccinimide (NIS) (2.25 g, 10 mmol)

-

Acetonitrile (50 mL)

-

-

Procedure:

-

To a stirred solution of 2-amino-3-nitropyridine in acetonitrile, add N-Iodosuccinimide in one portion at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, pour the mixture into ice-cold water.

-

The precipitated solid is filtered, washed with cold water, and dried under vacuum to afford 2-amino-5-iodo-3-nitropyridine.

-

-

Expected Yield: ~85%

Step 2: Reduction to this compound

-

Materials:

-

2-Amino-5-iodo-3-nitropyridine (2.65 g, 10 mmol)

-

Iron powder (2.8 g, 50 mmol)

-

Ammonium chloride (2.67 g, 50 mmol)

-

Ethanol (40 mL)

-

Water (10 mL)

-

-

Procedure:

-

In a round-bottom flask, suspend 2-amino-5-iodo-3-nitropyridine in a mixture of ethanol and water.

-

Add iron powder and ammonium chloride to the suspension.

-

Heat the mixture to 80°C and stir vigorously for 3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.

-

Wash the celite pad with hot ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel to yield this compound.

-

-

Expected Yield: ~90%

Protocol 2: Synthesis of a Pyrido[2,3-b]pyrazine Derivative

This protocol describes a general method for the condensation of a diaminopyridine with a 1,2-dicarbonyl compound to form a pyrido[2,3-b]pyrazine core.

-

Materials:

-

This compound (2.35 g, 10 mmol)

-

Benzil (2.10 g, 10 mmol)

-

Ethanol (50 mL)

-

Glacial Acetic Acid (catalytic amount)

-

-

Procedure:

-

Dissolve this compound and benzil in ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the desired 7-iodo-2,3-diphenylpyrido[2,3-b]pyrazine.

-

-

Expected Yield: ~88%

Mandatory Visualizations

Caption: Synthetic workflow for a pyrido[2,3-b]pyrazine derivative.

Caption: BRAF V600E signaling pathway and inhibition by vemurafenib/dabrafenib.[4][5]

Discussion

The protocols provided herein offer a robust and reproducible methodology for the synthesis of this compound and its subsequent elaboration into a pyrido[2,3-b]pyrazine scaffold. The iodinated diamine is a particularly attractive intermediate due to the potential for introducing a wide array of substituents at the 5-position via well-established cross-coupling chemistries, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This versatility allows for the generation of large libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

The pyrido[2,3-b]pyrazine core is a privileged scaffold in the design of kinase inhibitors. Its rigid, planar structure can effectively mimic the adenine region of ATP, allowing for competitive binding to the ATP-binding pocket of various kinases. The substituents on this core, introduced via the versatile chemistry of the starting materials, are crucial for achieving selectivity and potency against the target kinase.